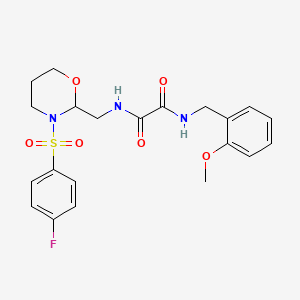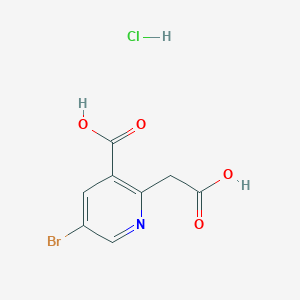![molecular formula C16H25N3O4 B2899634 1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2194845-82-2](/img/structure/B2899634.png)
1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a synthetic organic compound. It is characterized by its unique structure, which includes a cyclopropylacetyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety. Compounds with such structures are often investigated for their potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Cyclopropylacetyl Group: This step involves the reaction of cyclopropylacetyl chloride with a suitable nucleophile.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Imidazolidine-2,4-dione Formation: This involves the reaction of a suitable diamine with a carbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-(2-Cyclopropylacetyl)piperidin-4-yl)-3-(2-ethyl)imidazolidine-2,4-dione
- 1-(1-(2-Cyclopropylacetyl)piperidin-4-yl)-3-(2-methyl)imidazolidine-2,4-dione
Uniqueness
1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-23-9-8-18-15(21)11-19(16(18)22)13-4-6-17(7-5-13)14(20)10-12-2-3-12/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUQIVGJMPXTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2899551.png)
![8-Oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2899552.png)
![2-Benzyl-5-[(4-methoxyphenyl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2899553.png)





![Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2899562.png)

![5-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2899567.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2899571.png)

